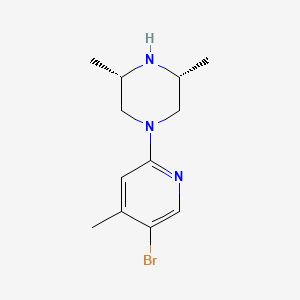
(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine is a chemical compound that belongs to the class of piperazines This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is further substituted with a methyl group The piperazine ring is substituted with two methyl groups at the 3 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine can be achieved through a multi-step process. One common method involves the bromination of 4-methylpyridine to obtain 5-bromo-4-methylpyridine. This intermediate is then reacted with a suitable piperazine derivative under controlled conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent piperazine coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of dehalogenated piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of (3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets. The bromine atom and the piperazine ring play crucial roles in binding to target proteins or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
- (3R,5S)-1-(5-chloro-4-methylpyridin-2-yl)-3,5-dimethylpiperazine
- (3R,5S)-1-(5-fluoro-4-methylpyridin-2-yl)-3,5-dimethylpiperazine
- (3R,5S)-1-(5-iodo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine
Uniqueness
(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
属性
分子式 |
C12H18BrN3 |
|---|---|
分子量 |
284.20 g/mol |
IUPAC 名称 |
(3R,5S)-1-(5-bromo-4-methylpyridin-2-yl)-3,5-dimethylpiperazine |
InChI |
InChI=1S/C12H18BrN3/c1-8-4-12(14-5-11(8)13)16-6-9(2)15-10(3)7-16/h4-5,9-10,15H,6-7H2,1-3H3/t9-,10+ |
InChI 键 |
RFHLQHMDYSJOHR-AOOOYVTPSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)Br |
规范 SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


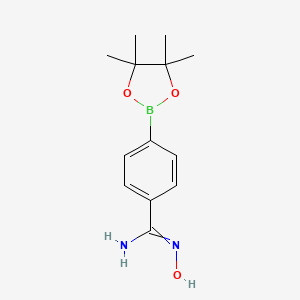
![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
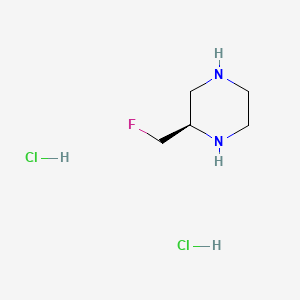
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
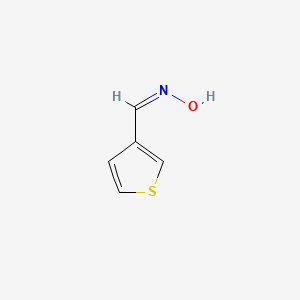
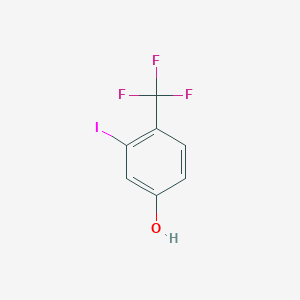
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
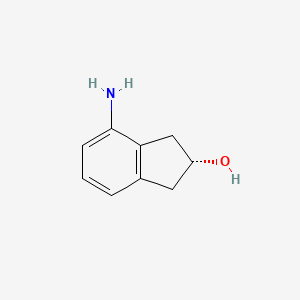
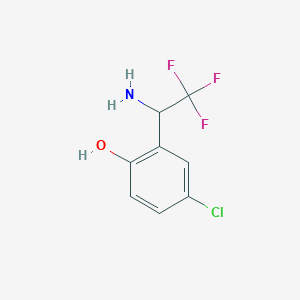
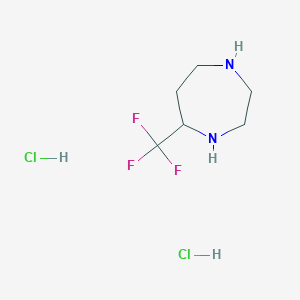

![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)
